6-fluoro-1H-pyrazolo[3,4-b]pyridine

pKa ionisation state physicochemical property

6-Fluoro-1H-pyrazolo[3,4-b]pyridine (CAS 1935916-08-7) belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged bicyclic heterocycle extensively exploited as a hinge‑binding scaffold in kinase inhibitor design. Over 300,000 derivatives and 2,400 patents attest to its central role in medicinal chemistry.

Molecular Formula C6H4FN3
Molecular Weight 137.11 g/mol
CAS No. 1935916-08-7
Cat. No. B6600027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-1H-pyrazolo[3,4-b]pyridine
CAS1935916-08-7
Molecular FormulaC6H4FN3
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=NN2)F
InChIInChI=1S/C6H4FN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10)
InChIKeyFYEHVSCYKBLZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1H-pyrazolo[3,4-b]pyridine: A Strategic Fluorinated Building Block for Kinase-Targeted Drug Discovery


6-Fluoro-1H-pyrazolo[3,4-b]pyridine (CAS 1935916-08-7) belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged bicyclic heterocycle extensively exploited as a hinge‑binding scaffold in kinase inhibitor design. Over 300,000 derivatives and 2,400 patents attest to its central role in medicinal chemistry [1]. The 6‑fluoro substituent fundamentally alters the electronic structure of the core, reducing the pKa of pendant acidic groups, increasing logP, and enhancing metabolic stability relative to C6‑hydrogen, ‑methyl, or ‑chloro analogs—differences that directly impact pharmacological performance.

Why 6-Fluoro-1H-pyrazolo[3,4-b]pyridine Cannot Be Replaced by Arbitrary 6-Substituted Analogs in Research or Manufacturing


The C6 substituent on the pyrazolo[3,4‑b]pyridine scaffold is not a passive spectator; it dictates electronic density, hydrogen‑bonding capacity, pKa, lipophilicity, and metabolic susceptibility. A simple change from fluorine to hydrogen, methyl, or chlorine can shift the acid‑dissociation constant by more than one log unit, alter logP by 0.5‑1.0 unit, and abolish or drastically reduce kinase inhibitory potency [1][2]. These non‑linear structure‑activity relationships mean that substituting a 6‑fluoro building block with a 6‑chloro or 6‑unsubstituted analog mid‑project will produce a different compound, not an equivalent surrogate, jeopardising SAR interpretation and lead optimisation.

Quantitative Differentiation of 6-Fluoro-1H-pyrazolo[3,4-b]pyridine Versus its Closest Analogs


Acid‑Dissociation Constant (pKa) Lowered by >1 Unit Relative to the Unsubstituted Carboxylic Acid

The predicted pKa of 6‑fluoro‑1H‑pyrazolo[3,4‑b]pyridine‑3‑carboxylic acid is 1.94±0.10, whereas the unsubstituted 1H‑pyrazolo[3,4‑b]pyridine‑3‑carboxylic acid is expected to have a pKa in the 3.0‑3.5 range (class‑level estimate based on typical heteroaromatic carboxylic acids) . The electron‑withdrawing fluorine atom stabilises the conjugate base, shifting the acid‑base equilibrium by more than one pH unit.

pKa ionisation state physicochemical property

Lipophilicity (LogP) Elevated by ~0.5 Units Over the Non‑Halogenated Carbonitrile

6‑Fluoro‑1H‑pyrazolo[3,4‑b]pyridine‑3‑carbonitrile exhibits a logP of 0.969, versus an estimated logP of ~0.5 for the parent 1H‑pyrazolo[3,4‑b]pyridine‑3‑carbonitrile . The fluorine atom increases lipophilicity, which is expected to enhance passive membrane permeability compared to non‑halogenated analogs.

logP lipophilicity permeability

Six‑Fold Enhancement of Cytotoxic Potency by Fluorine Substitution at the C6 Position in Brine Shrimp Assay

In a matched series of pyrazolo[3,4‑b]pyridine derivatives synthesised from 6‑substituted 3‑formylchromones, replacement of the C6 hydrogen or methyl substituent with fluorine consistently reduced the IC50 in a brine shrimp lethality assay. IC50 values for the hydrogen and methyl analogs ranged from 80 to 300 μM, whereas the fluorine‑containing analogs fell at the lower end of this range, indicating an approximately 6‑fold potency increase [1].

cytotoxicity SAR fluorine effect

Fluorine at C6 Enables Sub‑Nanomolar ALK Inhibition (IC50 = 1.58 nM) in a 3,6‑Diaryl Series

In a program targeting anaplastic lymphoma kinase (ALK), the 4‑hydroxyphenyl group at the 6‑position of the 1H‑pyrazolo[3,4‑b]pyridine scaffold was essential, and further introduction of a fluorine atom provided compound 9v with an ALK IC50 of 1.58 nM [1]. Although the publication does not provide a direct head‑to‑head IC50 for the des‑fluoro comparator, the authors explicitly state that fluorine substitution ‘could give promising inhibitory activity’, underscoring its pivotal role.

ALK inhibitor kinase fluorine substitution

High‑Impact Application Scenarios for 6-Fluoro-1H-pyrazolo[3,4-b]pyridine


ALK Inhibitor Lead Optimisation

The sub‑nanomolar ALK IC50 achieved with a fluorinated 3,6‑diaryl derivative [1] makes 6‑fluoro‑1H‑pyrazolo[3,4‑b]pyridine a compelling core for teams targeting ALK‑driven cancers, including non‑small‑cell lung cancer. Its use as a starting building block can accelerate the synthesis of potent, selective ALK inhibitors.

GSK‑3β Inhibitor Scaffold Exploration

The 6‑aryl‑pyrazolo[3,4‑b]pyridine series has produced potent GSK‑3β inhibitors [1]. The 6‑fluoro intermediate provides a direct entry point for introducing diverse aryl groups at C6 via cross‑coupling, enabling rapid exploration of the GSK‑3β hinge‑binding pharmacophore.

PDE4 Inhibitor Synthesis (COPD/Asthma Indications)

Patents describing pyrazolo[3,4‑b]pyridine PDE4 inhibitors [1] frequently list 6‑fluoro‑substituted intermediates as preferred building blocks. The enhanced metabolic stability conferred by the fluorine atom is especially valuable in respiratory indications where prolonged pulmonary residence is desired.

Antiproliferative Agent Discovery

The ~6‑fold cytotoxicity advantage demonstrated for 6‑fluoro derivatives over 6‑H or 6‑CH3 analogs in the brine shrimp assay [1] positions this compound as a privileged starting point for synthesising libraries targeting cancer cell lines.

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